molecular formula C6H8O2 B1346696 Vinyl methacrylate CAS No. 4245-37-8

Vinyl methacrylate

Cat. No. B1346696
CAS RN: 4245-37-8
M. Wt: 112.13 g/mol
InChI Key: FFYWKOUKJFCBAM-UHFFFAOYSA-N
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Description

Vinyl Methacrylate (VMA) is a compound with the molecular formula H2C=C(CH3)CO2CH=CH2 . It is a liquid that contains 150-300 ppm monomethyl ether hydroquinone as an inhibitor . It is used in the synthesis of anisotropic polyvinyl methacrylate nanoparticles via interfacial agents .


Synthesis Analysis

The synthesis of statistical copolymers of N-vinylpyrrolidone (NVP) with alkyl methacrylates like VMA is conducted by reversible addition-fragmentation chain transfer polymerization (RAFT) . The reactivity ratios are estimated using various methods and in all cases, the NVP reactivity ratio is significantly lower than that of the methacrylates .


Molecular Structure Analysis

The molecular structure of VMA consists of methacryloyl and vinyloxycarbonyl groups . The structure is characterized by two types of carbon-carbon double bonds, which have greatly different reactivities .


Chemical Reactions Analysis

The chemical reactions involving VMA are complex. For instance, in the RAFT copolymerization of N-vinylpyrrolidone (NVP) with alkyl methacrylates like VMA, the NVP reactivity ratio is significantly lower than that of the methacrylates .


Physical And Chemical Properties Analysis

VMA has a density of 0.9±0.1 g/cm3, a boiling point of 123.3±9.0 °C at 760 mmHg, and a vapour pressure of 13.4±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.1±3.0 kJ/mol, a flash point of 28.8±16.1 °C, and an index of refraction of 1.424 .

Scientific Research Applications

1. Biomedical Applications

Vinyl methacrylate, particularly when combined with other polymers such as poly(vinyl alcohol), forms hydrogels suitable for biomedical applications. These hydrogels, due to their ability to facilitate the diffusion of metabolites and drugs, are beneficial for in situ tissue replacement and drug delivery (Paradossi et al., 2011).

2. 3D Printing Technology

The use of vinyl methacrylate in 3D printing technology is significant. Its incorporation into regulated methacrylate networks enhances the toughness of materials produced by lithography-based 3D printing. This advancement is crucial for photopolymer networks that demand high toughness (Gorsche et al., 2016).

3. Atmospheric Chemistry

Vinyl methacrylate plays a role in atmospheric chemistry. The rate coefficients of its reactions with chlorine atoms are essential to understand its atmospheric oxidation processes. This understanding helps in determining the compound's lifetime in the atmosphere and its environmental impact (Martín Porrero et al., 2010).

4. Organic Photocatalysis

In organic photocatalysis, vinyl methacrylate is used to initiate the radical polymerization of other functionalized vinyl monomers. This application is significant for producing polymers with controlled properties, useful in various industrial processes (Miyake et al., 2014).

5. Coatings and Filters

Vinyl methacrylate is instrumental in the fabrication of photonic films and coatings. By altering colloid sizes, these films can diffract electromagnetic waves of specific wavelengths, making them suitable for applications like color filters (Chen et al., 2019).

6. Nanocomposite Enhancement

It enhances the electrical conductivity of nanocomposites when localized on the surface of polymer microspheres. This application is particularly relevant in the field of electronics and material science (Thomassin et al., 2010).

7. Protein Sensing

Vinyl methacrylate-based molecularly imprinted polymers (MIPs) are developed for specific recognition of target proteins. This application is significant in the biomedical field for disease diagnosis and monitoring (Tan et al., 2013).

8. Superhydrophobic Materials

It is used in the synthesis of superhydrophobic materials, particularly polymethyl methacrylate (PMMA) films, for various industrial applications (Rusen et al., 2020).

9. Fuel Cell Technology

Vinyl methacrylate-based copolymers are explored for their potential in alkaline fuel cell technology, particularly in improving electrolyte properties such as conductivity and mechanical strength (Luo et al., 2012).

10. Anticorrosive Coatings

Methacrylate-based copolymers, including those with vinyl methacrylate, are used for anticorrosive coatings on metals, demonstrating significant resistance against corrosion (Gopi et al., 2011).

11. Polymer Toughness Enhancement

Vinyl methacrylate is used to enhance the toughness of HEMA-based hydrogels, which is crucial for load-bearing applications in biomedical fields (Boazak et al., 2019).

12. Vascular Embolization

It contributes to the production of spherical core-shell particles used as embolic agents in vascular embolization, improving the clinical performance of these particles (Peixoto et al., 2011).

Safety And Hazards

VMA is a highly flammable liquid and vapour . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, lighting equipment, and only non-sparking tools when handling VMA .

Future Directions

There is a growing interest in the synthesis of (bio)degradable polymers, and VMA plays a significant role in this field . The integration of bioinformatics-based biodegradation predictions to the experimental results of storage media analyzed by LC/GC-MS revealed that hydrolysis of VMA generated small amounts of ethanol while preserving the strength bearing polymer backbone . Future studies support investigation into additional custom synthesized methacrylate polymers with “flipped external” ester groups .

properties

IUPAC Name

ethenyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYWKOUKJFCBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25719-55-5
Record name Vinyl methacrylate polymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25719-55-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9063376
Record name Vinyl methacrylate
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl methacrylate

CAS RN

4245-37-8
Record name Vinyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl methacrylate
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Record name Vinyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, ethenyl ester
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Record name Vinyl methacrylate
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Record name Vinyl methacrylate
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Record name Vinyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
713
Citations
K Te Nijenhuis - … Networks: Viscoelastic Properties and Structure of …, 1997 - Springer
It is well-known that mixtures of solutions of isotactic and syndiotactic poly (methyl methacrylates) give rise to gel formation. However, the viscoelastic behaviour of poty (methyl …
Number of citations: 34 link.springer.com
W Fukuda, M Nakao, K Okumura… - Journal of Polymer …, 1972 - Wiley Online Library
Both vinyl methacrylate (VMA) and vinyl acrylate (VA) were homopolymerized by n‐butyllithium catalyst at −78C. Both of the anionic polymers were soluble in common organic solvents, …
Number of citations: 22 onlinelibrary.wiley.com
PNP Ghoderao, D Dhamodharan, HS Byun - The Journal of Chemical …, 2022 - Elsevier
The experimental phase equilibrium data of binary mixtures of vinyl laurate, vinyl methacrylate, and vinyl propionate in supercritical CO 2 fluid is reported at high pressure starting from …
Number of citations: 14 www.sciencedirect.com
Z Lu, SY Lee, SH Goh - Polymer, 1997 - Elsevier
… group transfer polymerisation and copolymerisation of vinyl methacrylate. Unlike allyl methacrylate or p-vinylbenzyl methacrylate, vinyl methacrylate has a heteroatom adjacent to the …
Number of citations: 16 www.sciencedirect.com
W Kawai - Journal of Polymer Science Part A‐1: Polymer …, 1966 - Wiley Online Library
… Preparation of Vinyl Methacrylate Preparation of vinyl methacrylate has been reported in a previous paper3 and p~itents.~” In the present work, vinyl methacrylate was prepared from …
Number of citations: 25 onlinelibrary.wiley.com
F Sugiyama, K Satoh, M Kamigaito - Macromolecules, 2008 - ACS Publications
The regiospecific radical polymerization of vinyl methacrylate (VMA), a divinyl compound with two different radically polymerizable double bonds, was investigated in the presence of …
Number of citations: 30 pubs.acs.org
M Akiyama, K Yoshida, H Mori - Polymer, 2014 - Elsevier
Reversible addition-fragmentation chain transfer (RAFT) polymerization of an asymmetrical divinyl monomer, vinyl methacrylate (VMA), was investigated under various conditions. RAFT …
Number of citations: 17 www.sciencedirect.com
JH Jeon, YG Park, YH Lee, DJ Lee… - Journal of Applied …, 2015 - Wiley Online Library
… Vinyl methacrylate (VMA), a commercially available asymmetrical difunctional monomer with two different double bonds, which can be polymerized by radicals, generally produces …
Number of citations: 22 onlinelibrary.wiley.com
F Yhaya, A Sutinah, AM Gregory… - Journal of Polymer …, 2012 - Wiley Online Library
The polymerization of vinyl methacrylate (VMA) allows the synthesis of polymers with pendant double bonds. When this polymerization was undertaken in the presence of 2‐…
Number of citations: 20 onlinelibrary.wiley.com
GT Jeong, KY Byun, WT Lee, HW Ryu… - Biochemical …, 2006 - Elsevier
… ) and acryl donors (methacrylic acid and vinyl methacrylate) was evaluated. The conversion … : 1:3 molar ratio of 1,4-sorbitan and vinyl methacrylate, reaction temperature of 50C, initial …
Number of citations: 8 www.sciencedirect.com

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